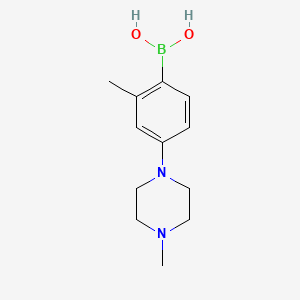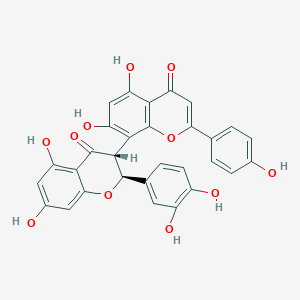
3'-Hydroxy-Volkensiflavon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Hydroxy-Volkensiflavon is a chemical compound belonging to the flavonoid family Flavonoids are polyphenolic compounds found in various plants and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-Volkensiflavon typically involves the oxidative cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form a flavonol. The reaction conditions often include the use of hydrogen peroxide as an oxidizing agent and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 3’-Hydroxy-Volkensiflavon may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3’-Hydroxy-Volkensiflavon undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroflavonols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Various substituted flavonols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying excited-state intramolecular proton transfer (ESIPT) effects.
Biology: It has been investigated for its interaction with biological membranes and proteins.
Industry: Its fluorescent properties make it a promising candidate for use in fluorescent imaging and sensors.
Mecanismo De Acción
The mechanism of action of 3’-Hydroxy-Volkensiflavon involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: It inhibits cystathionine β-synthase, affecting hydrogen sulfide biosynthesis.
Fluorescent Properties: The compound exhibits ESIPT, leading to dual emission properties that are useful in fluorescent imaging.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
3’-Hydroxy-Volkensiflavon can be compared with other similar compounds such as:
Cupressuflavone: Another flavonoid with similar inhibitory effects on cystathionine β-synthase.
3-Hydroxyflavone: A closely related compound that also exhibits ESIPT and is used in fluorescent imaging.
Quercetin: A naturally occurring flavonoid with antioxidant properties.
The uniqueness of 3’-Hydroxy-Volkensiflavon lies in its specific inhibitory effects on cystathionine β-synthase and its dual emission properties due to ESIPT.
Propiedades
Fórmula molecular |
C30H20O11 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1 |
Clave InChI |
DAGFXZAYWUIGPC-LMSSTIIKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
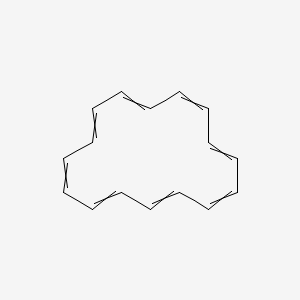
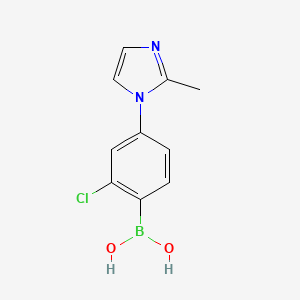

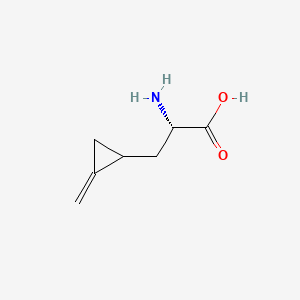

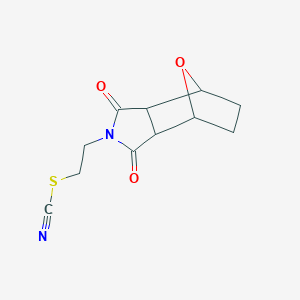
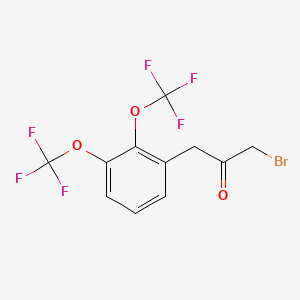
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
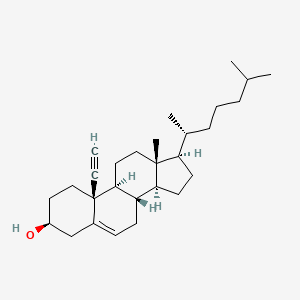
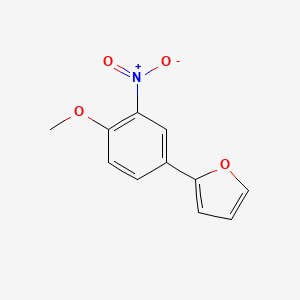
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

